



Protocols for preparing 2R,4S-Sacubitril solutions for experiments

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Compound of Interest

Compound Name: 2R,4S-Sacubitril

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Application Notes and Protocols for 2R,4S-Sacubitril Solutions

These comprehensive guidelines are intended for researchers, scientists, and drug development professionals, providing detailed protocols for the preparation of **2R,4S-Sacubitril** solutions for experimental use.

Physicochemical Properties and Solubility

2R,4S-Sacubitril is an organic compound and the active metabolite of the prodrug Sacubitril. It is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.[1] Accurate preparation of Sacubitril solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility data for **2R,4S-Sacubitril**.

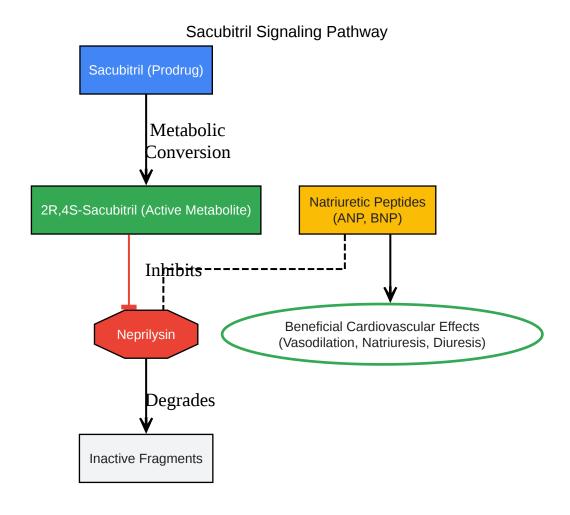


Property	Value
Molecular Formula	C24H29NO5
Molecular Weight	411.49 g/mol
CAS Number	149709-62-6 (for Sacubitril)
Appearance	Off-white solid
Solubility in DMSO	≥ 10 mM
Solubility in Methanol	Soluble
Aqueous Solubility	pH-dependent; low solubility at acidic pH and higher solubility at neutral to alkaline pH.[2]
Storage (Solid)	Store at -20°C for long-term storage.
Storage (Solutions)	Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Signaling Pathway of Sacubitril

Sacubitril is a prodrug that is converted in the body to its active form, **2R,4S-Sacubitril** (also known as LBQ657). This active metabolite inhibits the enzyme neprilysin. Neprilysin is responsible for the breakdown of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis (excretion of sodium in the urine), and diuresis, which helps to reduce blood pressure and the workload on the heart in patients with heart failure.





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Caption: Signaling pathway of Sacubitril as a neprilysin inhibitor.

Experimental Protocols

Protocol 1: Preparation of 2R,4S-Sacubitril Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of **2R,4S-Sacubitril** in an organic solvent, suitable for dilution in cell culture media for in vitro assays.

Materials:

- 2R,4S-Sacubitril powder
- Dimethyl sulfoxide (DMSO), cell culture grade



- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer

Procedure:

- Weighing: Accurately weigh the desired amount of 2R,4S-Sacubitril powder using a calibrated precision balance. Perform this step in a chemical fume hood.
- Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM).
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
- Sterilization (Optional): If required for the specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Perform appropriate vehicle controls in your experiments.

Protocol 2: Preparation of 2R,4S-Sacubitril Formulation for In Vivo Experiments

This protocol provides a method for preparing a **2R,4S-Sacubitril** formulation suitable for administration in animal studies (e.g., by oral gavage or injection). This formulation uses a cosolvent system to enhance the solubility and bioavailability of the compound.

Materials:



- 2R,4S-Sacubitril powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile distilled water (ddH₂O) or saline
- Sterile tubes or vials
- Vortex mixer

Procedure:

- Prepare a Concentrated Stock in DMSO: Prepare a concentrated stock solution of 2R,4S-Sacubitril in DMSO (e.g., 82 mg/mL).
- Co-solvent Mixture Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300: Add PEG300 to the DMSO solution. A common ratio is to have a final concentration of 40% PEG300.
- Add Tween 80: Add Tween 80 to the mixture. A typical final concentration is 5% Tween 80.
- Add Aqueous Vehicle: Add sterile ddH₂O or saline to reach the final desired volume. A
 common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
- Mixing: Vortex the solution thoroughly until a clear and homogenous solution is obtained.
- Administration: The final formulation should be prepared fresh before administration to the animals.



In Vivo Solution Preparation Workflow Start Weigh 2R,4S-Sacubitril Powder Dissolve in DMSO (e.g., 82 mg/mL) Add PEG300 (to 40% final conc.) Add Tween 80 (to 5% final conc.) Add ddH₂O or Saline (to 50% final conc.) Vortex until Clear Solution is Formed

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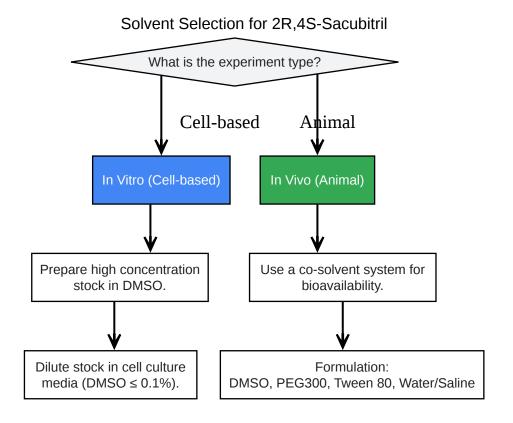
Administer to Animal

Caption: Workflow for preparing an in vivo solution of 2R,4S-Sacubitril.



Solvent Selection Guide

The choice of solvent is critical and depends on the experimental design. The following diagram illustrates the decision-making process for selecting an appropriate solvent system.



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Caption: Logical guide for selecting solvents for **2R,4S-Sacubitril** experiments.

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